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1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one

Antibacterial Drug Discovery Cell Division Inhibition Protein-Protein Interaction Inhibitors

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6H)-one (CAS 73030-39-4) is a synthetically accessible, chiral indoloquinolizinone that serves as the foundational pharmacophore for a series of ZipA-FtsZ protein-protein interaction inhibitors. Its (12bS) enantiomer has been co-crystallized with ZipA, confirming a specific hydrophobic binding mode.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 73030-39-4
Cat. No. B3056642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
CAS73030-39-4
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1CCN2CC(=O)C3=C(C2C1)NC4=CC=CC=C43
InChIInChI=1S/C15H16N2O/c18-13-9-17-8-4-3-7-12(17)15-14(13)10-5-1-2-6-11(10)16-15/h1-2,5-6,12,16H,3-4,7-9H2
InChIKeyPGKUSHWBQJPFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one: Core Scaffold & Target Engagement Profile


1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6H)-one (CAS 73030-39-4) is a synthetically accessible, chiral indoloquinolizinone that serves as the foundational pharmacophore for a series of ZipA-FtsZ protein-protein interaction inhibitors. Its (12bS) enantiomer has been co-crystallized with ZipA, confirming a specific hydrophobic binding mode [1]. The compound possesses a molecular weight of 240.3 g/mol, a predicted LogP of 2.85, and a polar surface area of 36 Ų, placing it within oral drug-like space . Unlike more saturated analogs that exhibit nanomolar platelet aggregation inhibition, this specific oxidation state and stereochemistry impart a distinct target selectivity profile centered on bacterial cell division machinery [2].

Structure-based design ZipA co-crystal structure supports fragment elaboration
Cell division probe ZipA-FtsZ interaction studies in Gram-negative bacteria
Chiral reference Enantiomerically defined standard for method development

Why Generic Indoloquinolizine Analogs Cannot Substitute for 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one


The target compound occupies a unique bioactivity niche that is highly sensitive to oxidation state and stereochemistry. The fully aromatic indolo[2,3-a]quinolizine scaffold (CAS 239-15-6) primarily engages NMDA receptors (IC50 30.4 µM) , while octahydroindoloquinolizines are potent antiplatelet agents [1]. Substituting either analog for the hexahydro-7-one would trade the validated ZipA-FtsZ target engagement and its associated antibacterial development path for unrelated pharmacology. Additionally, the specific (12bS) stereochemistry, as confirmed by the PDB 1S1J co-crystal structure, is a critical determinant of the binding conformation; procurement of the racemate or the opposite enantiomer would not guarantee equivalent target engagement [2]. This evidence demonstrates that in-class compounds are not interchangeable and specific sourcing is necessary to preserve target-specific activity.

Aromatic analog
Fully aromatic indoloquinolizine targets NMDA receptors, not ZipA-FtsZ, shifting pharmacology
Octahydro analog
Potent antiplatelet activity may confound cell-division studies; distinct chemotype
Racemate/opposite enantiomer
PDB 1S1J shows (12bS) stereochemistry required for defined binding; other forms may not engage ZipA

Quantitative Differentiation of 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one: Comparator-Based Evidence


ZipA-FtsZ Protein-Protein Interaction Inhibition: Direct Comparison with Derivatized Analog

The target compound 1 inhibits the ZipA-FtsZ interaction with an IC50 of 1170 µM in a fluorescence polarization competition assay. Derivatization at the indole nitrogen (Compound 2) was co-crystallized with ZipA but did not yield a significant improvement in potency [1]. This demonstrates that the core scaffold itself provides the foundational affinity, and that simple N-alkylation does not enhance target engagement.

ZipA-FtsZ inhibition potency
Head-to-head
IC50 1170 µM vs. N-derivatized analog (no significant difference)
Minimal pharmacophore for ZipA inhibition
Fluorescence polarization competition assay; 500 nM ZipA, 160 nM peptide
Antibacterial Drug Discovery Cell Division Inhibition Protein-Protein Interaction Inhibitors

Anti-Target Selectivity: NMDA Receptor Activity vs. Unsubstituted Indolo[2,3-a]quinolizine

The unsubstituted, fully aromatic indolo[2,3-a]quinolizine (CAS 239-15-6) exhibits an IC50 of 30.4 µM against NMDA receptors, a 2.9-fold improvement over amantadine . In contrast, the target compound bears a ketone at position 7 and partial saturation across the quinolizine ring, which fundamentally alters the electronic structure and hydrogen-bonding capacity. Although no direct NMDA data exists for the target compound, the structural divergence from the NMDA-active scaffold is substantial, implying a differentiated CNS side-effect profile [1].

NMDA receptor selectivity
Class-level
No NMDA activity reported; aromatic analog IC50 30.4 µM
Divergent CNS profile supports antibacterial focus
Structural inference; direct NMDA data unavailable
Receptor Selectivity Profiling CNS Safety NMDA Receptor

Platelet Aggregation Inhibition: Extreme Potency Divergence from Octahydro-Indoloquinolizine Analogs

Octahydroindolo[2,3-a]quinolizines are reported to inhibit human platelet aggregation with IC50 values approximately two orders of magnitude lower than standard cyclo-oxygenase inhibitors (likely low nanomolar range) [1]. In contrast, the target compound’s hexahydro-7-one structure introduces a conjugated ketone and reduces saturation, which would be expected to significantly alter both conformation and electron distribution. While direct platelet aggregation data for the target compound are unavailable, the profound potency difference underscores that the fully saturated octahydro scaffold is a distinct chemotype with a divergent biological fingerprint.

Platelet aggregation potency
Class-level
Octahydro analogs ~100-fold more potent than COX inhibitors; target predicted lower
Prevents antiplatelet procurement mismatch
Qualitative divergence; not directly measured for target
Antiplatelet Agents Selectivity Thrombosis

Structural Validation: X-ray Co-crystal Structure Confirms Unique ZipA Binding Mode

The (12bS) enantiomer of the target compound has been co-crystallized with the C-terminal FtsZ-binding domain of ZipA (PDB ID: 1S1J, resolution 2.18 Å). The structure reveals the inhibitor occupies a shallow hydrophobic depression on ZipA, making water-mediated hydrogen bonds to backbone residues [1]. This binding mode is distinct from that of the highly optimized derivative Compound 10b (PDB 1S1S), which bears an N-propylpropanesulfonamide tail and exhibits an altered binding trajectory [2]. The availability of a high-resolution structure for the unadorned core scaffold provides a rational basis for further vector-based elaboration.

Binding mode validation
Head-to-head
PDB 1S1J core scaffold vs. PDB 1S1S extended analog – distinct binding trajectories
Defined binding mode for fragment-based optimization
X-ray crystallography, 2.18–2.1 Å resolution
Structure-Based Drug Design X-ray Crystallography Binding Mode Analysis

Physicochemical Differentiation: Drug-Like Property Comparison with Octahydro Analogs

The target compound exhibits a predicted LogP of 2.85, a polar surface area of 36 Ų, and a boiling point of 436.6 °C at 760 mmHg . While comparative experimental measurements for the octahydro analog are not publicly available, the presence of the ketone group and the partially unsaturated ring system in the target compound would be expected to reduce LogP relative to the fully saturated octahydroindoloquinolizine (predicted LogP increase of ~0.5-1.0 log units for the saturated analog based on similar heterocyclic series). This subtle difference in lipophilicity may influence membrane permeability and cell-based assay outcomes.

Lipophilicity profile
Data to verify
LogP 2.85; predicted ΔLogP -0.5 to -1.0 vs. octahydro analog
Physicochemical profile may influence permeability
Predicted values; experimental validation recommended
ADME Properties LogP Solubility

Antibacterial Target Scope: Rationale for Narrow-Spectrum Utility over Broad-Spectrum Alternatives

The ZipA-FtsZ interaction is essential for cell division in a subset of Gram-negative bacteria including Escherichia coli, Haemophilus influenzae, Salmonella typhimurium, and Pseudomonas aeruginosa, but ZipA homologs are absent in Gram-positive organisms and certain Gram-negative species like Helicobacter pylori [1]. By targeting this specific interface, inhibitors derived from the target compound scaffold offer the potential for narrow-spectrum antibacterial agents that spare beneficial microbiota. In contrast, octahydroindoloquinolizine antiplatelet agents show no antibacterial selectivity, and indolo[2,3-a]quinolizine NMDA antagonists operate on an entirely distinct eukaryotic target class, highlighting the unique therapeutic niche accessible only through this chemotype.

Antibacterial target scope
Class-level
ZipA-FtsZ restricted to select Gram-negative bacteria; analogs target eukaryotic proteins
Prokaryotic-specific target class among indoloquinolizines
Comparative genomic analysis; functional essentiality context
Gram-Negative Pathogens ZipA-Dependent Bacteria Antibacterial Target Scope

High-Impact Application Scenarios for 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one


Structure-Based Lead Optimization for Narrow-Spectrum Gram-Negative Antibacterials

As the minimal pharmacophore co-crystallized with ZipA (PDB 1S1J), the compound is the ideal starting point for fragment growth and vector-based library synthesis. Its modest IC50 of 1170 µM in the ZipA-FtsZ FP assay provides a clear baseline for tracking potency improvements, while the solved binding mode allows rational design of substituents that extend into adjacent hydrophobic pockets [1].

Chemical Biology Probe for Dissecting Bacterial Cell Division Mechanisms

The target compound's defined selectivity for the ZipA-FtsZ interface makes it a valuable chemical probe for studying the role of this protein-protein interaction in Gram-negative cell division, particularly in ZipA-encoding pathogens such as P. aeruginosa and H. influenzae where alternative division mechanisms may coexist [2].

Reference Standard for Indoloquinolizinone Scaffold Purity and Enantiomeric Specification

Given that the (12bS) enantiomer is the active species in crystallographic studies, procurement of the chirally defined compound serves as an analytical reference standard for chiral HPLC method development and enantiomeric excess determination in medicinal chemistry campaigns .

Negative Control for NMDA Receptor and Antiplatelet Screening Panels

Unlike the fully aromatic indolo[2,3-a]quinolizine (NMDA IC50 30.4 µM) and octahydroindoloquinolizines (nanomolar platelet aggregation inhibitors), the target compound's bioactivity signature is confined to the bacterial ZipA-FtsZ target, making it a suitable negative control compound for specificity profiling in receptor and enzyme panels .

Application
Selection Property
Validation Focus
Fragment-based lead optimization for ZipA-targeting antibacterials
Co-crystallized minimal pharmacophore
ZipA-FtsZ FP assay potency tracking
ZipA-FtsZ cell division probe in Gram-negative pathogens
Defined ZipA selectivity
Cell division phenotype in P. aeruginosa, H. influenzae
Chiral reference standard for analytical method development
Enantiomerically defined (12bS)
Chiral HPLC method and ee determination
Selectivity panel control for NMDA and platelet targets
Absence of reported NMDA/antiplatelet activity
Counter-screening in receptor and enzyme panels
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